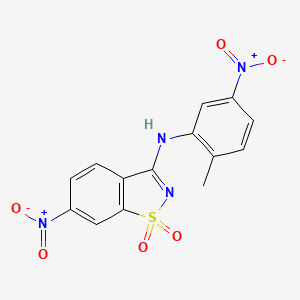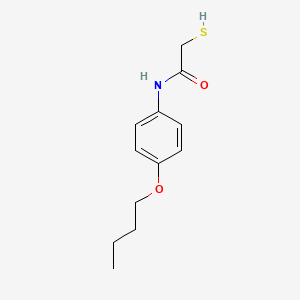
4,4-diphenyl-2-(thiophen-2-yl)-4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-diphenyl-2-(thiophen-2-yl)-4H-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of two phenyl groups, a thiophene ring, and a benzodioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diphenyl-2-(thiophen-2-yl)-4H-1,3-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Core: The benzodioxine core can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated benzodioxine derivative.
Addition of Phenyl Groups: The phenyl groups can be added through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodioxine core or the thiophene ring, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-diphenyl-2-(thiophen-2-yl)-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,4-diphenyl-2-(thiophen-2-yl)-4H-1,3-benzodioxine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-diphenyl-2-(furan-2-yl)-4H-1,3-benzodioxine: Similar structure but with a furan ring instead of a thiophene ring.
4,4-diphenyl-2-(pyridin-2-yl)-4H-1,3-benzodioxine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4,4-diphenyl-2-(thiophen-2-yl)-4H-1,3-benzodioxine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C24H18O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4,4-diphenyl-2-thiophen-2-yl-1,3-benzodioxine |
InChI |
InChI=1S/C24H18O2S/c1-3-10-18(11-4-1)24(19-12-5-2-6-13-19)20-14-7-8-15-21(20)25-23(26-24)22-16-9-17-27-22/h1-17,23H |
InChI Key |
NMTSQKVJWPBERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC(O2)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)](/img/structure/B11542744.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542747.png)

![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
![N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11542762.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11542776.png)
![N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11542784.png)
![3-amino-N-(pyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11542790.png)
![2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate](/img/structure/B11542798.png)
![2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11542804.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11542808.png)
![N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11542816.png)
